5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol

Catalog No.
S15864143
CAS No.
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol

Product Name

5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol

IUPAC Name

5-methyl-2-(1-methylpyrazol-3-yl)phenol

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-8-3-4-9(11(14)7-8)10-5-6-13(2)12-10/h3-7,14H,1-2H3

InChI Key

IIUACASYKBWCSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C=C2)C)O

5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol, also known as 2-(1-methyl-1H-pyrazol-3-YL)phenol, is an organic compound characterized by a phenolic structure with a pyrazole moiety. Its molecular formula is C10_{10}H12_{12}N2_2O, and it has a molecular weight of approximately 174.22 g/mol. The compound features a hydroxyl group (-OH) on the aromatic ring, which significantly influences its chemical reactivity and biological activity. The presence of the pyrazole ring introduces unique properties that make it a subject of interest in medicinal chemistry and organic synthesis .

The chemical reactivity of 5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol is influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents and facilitating various chemical transformations. Notably, the compound can undergo electrophilic aromatic substitution due to the electron-donating effects of the pyrazole nitrogen atoms, which can stabilize positive charges formed during these reactions. Additionally, the compound may engage in nucleophilic substitutions or condensation reactions with other electrophiles, expanding its utility in synthetic applications.

Research indicates that 5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol exhibits potential biological activities, including anti-inflammatory and analgesic effects. Its mechanism of action likely involves interactions with specific molecular targets, modulating enzyme activity and receptor interactions. For instance, it has been observed to influence pathways such as the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation. The compound's ability to interact with cytochrome P450 enzymes suggests its relevance in drug metabolism and pharmacokinetics .

Several methods have been developed for synthesizing 5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol. A common approach involves the reaction of substituted phenols with hydrazine derivatives under acidic conditions to form the pyrazole ring. For example:

  • Condensation Reaction: A substituted phenolic compound is reacted with 1-methylhydrazine in the presence of an acid catalyst.
  • Cyclization: The resulting intermediate undergoes cyclization to form the pyrazole moiety.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

This synthetic route highlights the versatility of phenolic compounds in generating complex heterocycles .

5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol has several applications across various fields:

  • Medicinal Chemistry: Due to its biological activities, it serves as a potential lead compound for developing new pharmaceuticals targeting inflammatory diseases.
  • Organic Synthesis: Its unique structure allows it to act as a building block for synthesizing more complex molecules.
  • Agricultural Chemistry: Compounds with similar structures may exhibit herbicidal or fungicidal properties, making them candidates for agricultural applications .

Interaction studies reveal that 5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol can affect various biochemical pathways by binding to specific enzymes and receptors. It has shown potential in modulating the activity of kinases involved in signaling pathways critical for cell growth and survival. These interactions suggest that the compound could be explored further for therapeutic applications in cancer treatment and other diseases where these pathways are dysregulated .

Several compounds share structural similarities with 5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-Methyl-2-(1-phenyl-1H-pyrazol-5-YL)phenolPhenyl group on the pyrazole ringDifferent reactivity due to phenyl substitution
2-(1H-Pyrazol-3-YL)phenolLacks methyl group on the phenolic ringAltered chemical properties affecting reactivity
4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenolChlorine substitution at the fourth positionEnhanced reactivity due to electronegative chlorine

The uniqueness of 5-Methyl-2-(1-methyl-1H-pyrazol-3-YL)phenol lies in its specific substitution pattern and the presence of both hydroxyl and pyrazole groups, imparting distinct chemical and biological properties not observed in similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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